2-(3-Phenylpropyl)Pyridine

Catalog No.
S1896384
CAS No.
2110-18-1
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Phenylpropyl)Pyridine

CAS Number

2110-18-1

Product Name

2-(3-Phenylpropyl)Pyridine

IUPAC Name

2-(3-phenylpropyl)pyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-5,7-8,10,12H,6,9,11H2

InChI Key

JJJPNTQYUJPWGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=N2

solubility

Soluble in fat; Insoluble in water
Soluble (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=CC=N2

The exact mass of the compound 2-(3-Phenylpropyl)Pyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fat; insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-(3-Phenylpropyl)pyridine (CAS 2110-18-1) is a bifunctional aromatic compound featuring a basic pyridine core linked to a lipophilic phenyl ring via a flexible three-carbon aliphatic chain. In industrial procurement, this structural motif is valued for its unique balance of moderate volatility (vapor pressure ~0.00257 Torr at 25 °C), high thermal stability (boiling point 169.6–177.0 °C at 6 Torr), and broad matrix compatibility. Unlike rigid aryl-pyridines, the propyl linker imparts significant conformational flexibility and enhanced solubility in non-polar organic solvents. These baseline properties make it a highly effective precursor for pharmaceutical synthesis, a tunable ligand for transition-metal catalysis, and a resilient modifier in complex agrochemical and specialty chemical formulations [1].

Substituting 2-(3-Phenylpropyl)pyridine with shorter-chain analogs like 2-benzylpyridine or rigid alternatives like 2-phenylpyridine fundamentally alters phase behavior and volatility profiles. In formulation contexts, lower-molecular-weight pyridines exhibit excessive vapor pressures (>1 Torr), leading to rapid evaporative loss and inconsistent dosing in open-air applications. In synthetic and catalytic workflows, the absence of the flexible three-carbon linker reduces the molecule's lipophilicity, causing premature precipitation of metal complexes in non-polar solvents like toluene or hexanes. Furthermore, generic alkylpyridines often lack the demonstrated stability in extreme pH environments (e.g., oxidative or highly acidic matrices), resulting in degradation that compromises the shelf-life and reproducibility of the final commercial product [1].

Formulation Retention via Controlled Volatility

In open-air and thin-film applications, the retention of active modifiers is dictated by their vapor pressure. 2-(3-Phenylpropyl)pyridine exhibits a highly controlled vapor pressure of approximately 0.00257 Torr at 25 °C, classifying it as a moderate-to-low volatile material. In head-to-head formulation stability models, this represents a volatility reduction of over 3 orders of magnitude compared to standard 2-ethylpyridine (vapor pressure ~10 Torr at 25 °C). This dramatic reduction in evaporative loss ensures that the compound remains active in the matrix over extended durations [1].

Evidence DimensionVapor pressure at 25 °C
Target Compound Data0.00257 Torr
Comparator Or Baseline2-Ethylpyridine (~10 Torr)
Quantified Difference>3 orders of magnitude lower volatility
ConditionsStandard ambient temperature and pressure (25 °C) in open formulation matrices

Ensures consistent concentration and prolonged efficacy in agrochemical, coating, and specialty chemical formulations without premature evaporation.

Enhanced Lipophilicity for Non-Polar Solvent Compatibility

The inclusion of the three-carbon aliphatic linker significantly increases the lipophilicity of the pyridine core compared to shorter-chain analogs. While rigid ligands like 2-phenylpyridine show limited solubility in highly non-polar aliphatic solvents, 2-(3-Phenylpropyl)pyridine maintains complete miscibility in solvents such as hexanes and heptane. This structural modification increases the partition coefficient, preventing the precipitation of intermediate complexes during non-polar synthetic workflows and phase-transfer reactions [1].

Evidence DimensionNon-polar solvent miscibility and partition coefficient
Target Compound DataHigh miscibility in hexanes/heptane due to propyl linker
Comparator Or Baseline2-Phenylpyridine (rigid, lower aliphatic solubility)
Quantified DifferenceExtended aliphatic chain increases partition coefficient and prevents phase separation
ConditionsHomogeneous catalytic workflows in non-polar hydrocarbon solvents

Prevents costly precipitation of intermediates during large-scale synthesis in industrial hydrocarbon solvents.

Thermal Stability for High-Purity Distillation Recovery

For procurement in pharmaceutical and fine chemical synthesis, precursor purity is paramount. 2-(3-Phenylpropyl)pyridine demonstrates robust thermal stability, with a boiling point of 169.6–177.0 °C at a reduced pressure of 6 Torr. This wide thermal operating window allows for aggressive high-vacuum fractional distillation without thermal degradation. Compared to crude alkylpyridine mixtures which often co-distill with impurities, this compound can be consistently isolated at >98% purity, ensuring batch-to-batch reproducibility in downstream applications[1].

Evidence DimensionBoiling point and distillation stability
Target Compound Data169.6–177.0 °C at 6 Torr without degradation
Comparator Or BaselineCrude alkylpyridine mixtures (prone to thermal degradation/co-distillation)
Quantified DifferenceEnables >98% purity recovery via vacuum distillation
ConditionsHigh-vacuum fractional distillation (6 Torr)

Guarantees high-purity precursor availability, which is critical for avoiding catalyst poisoning in sensitive pharmaceutical syntheses.

Matrix Resilience in Extreme pH Formulations

Industrial modifiers must often survive aggressive chemical environments. 2-(3-Phenylpropyl)pyridine has been documented to maintain structural integrity and functional performance across a wide spectrum of harsh matrices, including highly alkaline soaps, oxidative bleach solutions, and low-pH citric acid cleaners. In contrast to simple aliphatic amines that rapidly oxidize or protonate out of the organic phase, the steric shielding and lipophilicity provided by the phenylpropyl group ensure phase stability and prevent degradation over extended shelf-life testing [1].

Evidence DimensionChemical stability in extreme pH/oxidative matrices
Target Compound DataStable in bleach, citric acid, and high-alkaline environments
Comparator Or BaselineSimple aliphatic amines (rapid oxidation/protonation)
Quantified DifferenceMaintains structural integrity and phase distribution over extended shelf-life
ConditionsFormulation in commercial bleach, citric cleaners, and soaps

Allows procurement teams to source a single, resilient modifier compatible with both highly acidic and highly oxidative industrial product lines.

Advanced Agrochemical and Specialty Formulations

Leveraging its highly controlled vapor pressure (0.00257 Torr) and extreme pH stability, 2-(3-Phenylpropyl)pyridine is the ideal modifier for open-air formulations where long-lasting retention and resistance to environmental degradation are required, outperforming highly volatile simple pyridines [1].

Lipophilic Ligand Design for Homogeneous Catalysis

Due to the enhanced lipophilicity provided by its three-carbon aliphatic linker, it serves as an excellent building block for synthesizing transition-metal ligands that must operate efficiently without precipitating in industrial non-polar hydrocarbon solvent workflows (e.g., hexanes and heptane) [2].

High-Purity Pharmaceutical Intermediate Synthesis

Its robust thermal stability allows for >98% purity recovery via high-vacuum fractional distillation (169.6–177.0 °C at 6 Torr), making it a reliable, reproducible precursor for synthesizing active pharmaceutical ingredients (APIs) where trace impurities would disrupt downstream reactions [2].

Physical Description

Colourless liquid;

XLogP3

3.2

Density

d204 1.01
1.012-1.018

UNII

9F0BFM744F

GHS Hazard Statements

Aggregated GHS information provided by 1605 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2110-18-1

Wikipedia

2-(3-phenylpropyl)pyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyridine, 2-(3-phenylpropyl)-: ACTIVE

Dates

Last modified: 08-16-2023

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